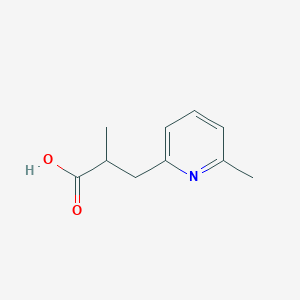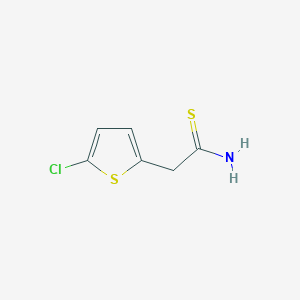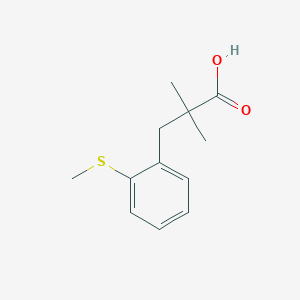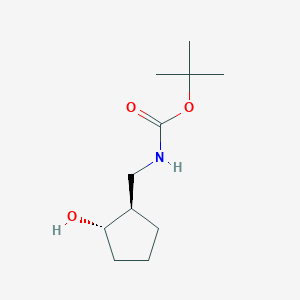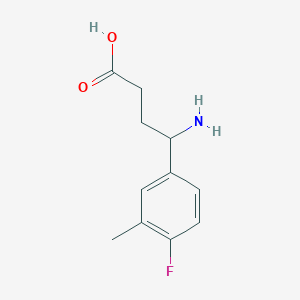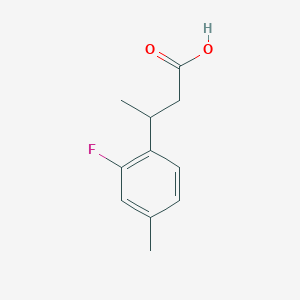![molecular formula C8H18Cl2N2O B13588219 1,8-Diazaspiro[4.5]decan-4-oldihydrochloride](/img/structure/B13588219.png)
1,8-Diazaspiro[4.5]decan-4-oldihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diazaspiro[4.5]decan-4-oldihydrochloride is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diazaspiro[4.5]decan-4-oldihydrochloride typically involves the reaction of appropriate amines with cyclic ketones or aldehydes. One common method is the condensation of N-benzylpiperidone with amines and thioglycolic acid in toluene under reflux conditions. This reaction forms the spirocyclic structure through a one-pot three-component condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Diazaspiro[4.5]decan-4-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,8-Diazaspiro[4.5]decan-4-oldihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a chitin synthase inhibitor and antifungal agent. It has shown moderate to excellent potency against chitin synthase with IC50 values ranging from 0.12 to 0.29 mM.
Biology: Research on the compound’s effects on cellular processes and its potential as a therapeutic agent for diseases involving programmed cell death.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1,8-Diazaspiro[4.5]decan-4-oldihydrochloride involves its interaction with specific molecular targets. For example, as a chitin synthase inhibitor, it binds to the enzyme’s active site, preventing the synthesis of chitin in fungal cells . As a RIPK1 inhibitor, it blocks the kinase activity of receptor-interacting protein kinase 1, thereby inhibiting the necroptosis pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound is structurally similar and has been studied for its potential as a chitin synthase inhibitor and antifungal agent.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound has been identified as a potent RIPK1 inhibitor with significant anti-necroptotic effects.
Uniqueness
1,8-Diazaspiro[4.5]decan-4-oldihydrochloride is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for research in medicinal chemistry and pharmacology.
Propriétés
Formule moléculaire |
C8H18Cl2N2O |
|---|---|
Poids moléculaire |
229.14 g/mol |
Nom IUPAC |
1,8-diazaspiro[4.5]decan-4-ol;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c11-7-1-4-10-8(7)2-5-9-6-3-8;;/h7,9-11H,1-6H2;2*1H |
Clé InChI |
QWYDIVHSSZLVAD-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2(C1O)CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
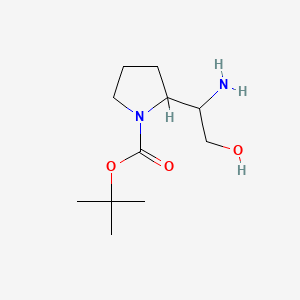
![4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B13588150.png)
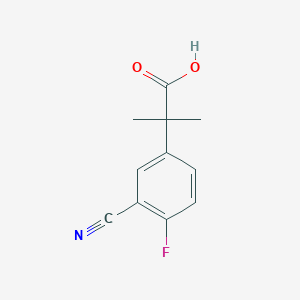

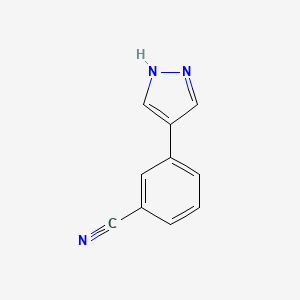

aminehydrochloride](/img/structure/B13588167.png)
